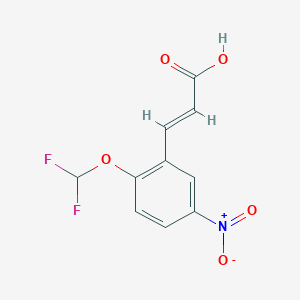

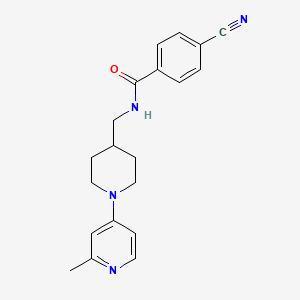

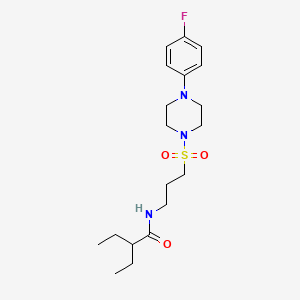

4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide” is a chemical compound. It’s a derivative of piperidine , which is a significant synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions . Protodeboronation of alkyl boronic esters is a method used in the synthesis of such compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis

The molecular structure of similar compounds involves N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms . These bonds form infinite chains .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives include protodeboronation of alkyl boronic esters . This process is catalytic and utilizes a radical approach . The reaction sequence is applied to various compounds .Scientific Research Applications

BACE1 Inhibitors

This compound has been reported to act as a BACE1 inhibitor . BACE1 (beta-secretase 1) is an enzyme associated with the development of Alzheimer’s disease, and inhibitors of this enzyme are sought for their potential to slow or prevent the progression of the disease .

Acetylcholinesterase Reactivators

It also serves as an acetylcholinesterase reactivator . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in muscle activation and memory. Reactivators can reverse the inhibition of acetylcholinesterase, which is important in treating conditions like myasthenia gravis or exposure to certain nerve agents .

Selective ACC1 Inhibitors

The compound is known as a selective ACC1 inhibitor . ACC1 (acetyl-CoA carboxylase 1) plays a role in fatty acid synthesis, and its inhibition can be beneficial in conditions like metabolic syndrome and cancer .

Sulfide Inhibitors

It acts as a sulfide inhibitor, specifically inhibiting sulfide:quinone oxidoreductase . This enzyme is involved in mitochondrial function and energy metabolism, and its inhibition has potential therapeutic applications .

Dual mTORC1 and mTORC2 Inhibitors

The compound has been identified as a dual inhibitor for mTORC1 and mTORC2 . These are components of the mTOR pathway, which is crucial for cell growth and metabolism, making it a target for cancer therapy .

Angiotensin II Receptor Antagonists

It serves as an antagonist for angiotensin II receptors , which are involved in blood pressure regulation. Antagonists can be used to treat hypertension .

Mechanism of Action

Target of Action

The primary target of 4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is Cathepsin S , a human protein . Cathepsin S plays a crucial role in the immune response by processing antigens for presentation on antigen presenting cells .

Mode of Action

The compound interacts with its target, Cathepsin S, and inhibits its activity . This interaction and subsequent inhibition can lead to changes in the immune response, potentially affecting the progression of diseases where the immune response plays a role .

Biochemical Pathways

The compound affects the antigen presentation pathway by inhibiting Cathepsin S . This can lead to downstream effects on the immune response, potentially altering the course of immune-related diseases .

Result of Action

The inhibition of Cathepsin S by 4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide can result in changes to the immune response . This could potentially lead to alterations in the progression of immune-related diseases .

properties

IUPAC Name |

4-cyano-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-15-12-19(6-9-22-15)24-10-7-17(8-11-24)14-23-20(25)18-4-2-16(13-21)3-5-18/h2-6,9,12,17H,7-8,10-11,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCXITSSTWJMCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxo-2-thiabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2974863.png)

![{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid](/img/structure/B2974866.png)

![6-Chloro-5-fluoro-2'-methylspiro[1H-3,1-benzoxazine-4,5'-piperidine]-2-one;hydrochloride](/img/structure/B2974873.png)

![1-{1-[4-(aminomethyl)phenyl]-1H-pyrrol-2-yl}-2-(diethylamino)-1-ethanol](/img/structure/B2974874.png)

![Benzo[d]thiazol-2-yl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2974875.png)

![Ethyl 5-{acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2974879.png)